molecular formula C14H14N2O6S B11436614 Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)- CAS No. 248251-63-0

Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)-

Cat. No.: B11436614
CAS No.: 248251-63-0
M. Wt: 338.34 g/mol
InChI Key: BFPYTKVDQKSVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a benzenesulfonamide core with two methoxy groups at the 2 and 5 positions and a nitrophenyl group at the N-position. It is often studied for its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly reagents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)- is unique due to its specific substitution pattern and the presence of both methoxy and nitrophenyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H14N2O4S
  • Molecular Weight : 298.33 g/mol
  • IUPAC Name : 2,5-dimethoxy-N-(4-nitrophenyl)benzenesulfonamide
  • Canonical SMILES : COc1cc(ccc1OC)S(=O)(=O)N(c2ccc(cc2)N+[O-])c3ccccc3

The biological activity of benzenesulfonamide derivatives often involves their interaction with various biological targets. The compound may exert its effects through:

  • Enzyme Inhibition : Many benzenesulfonamides act as inhibitors of carbonic anhydrase and other enzymes, affecting physiological processes such as pH regulation and ion transport.
  • Antimicrobial Activity : The nitrophenyl group enhances the antimicrobial properties by interfering with bacterial metabolism or cell wall synthesis.
  • Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation through inhibition of pro-inflammatory mediators.

Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit varying degrees of antimicrobial efficacy. For instance:

  • Minimum Inhibitory Concentrations (MIC) :
    • Against E. coli: MIC = 6.72 mg/mL
    • Against S. aureus: MIC = 6.63 mg/mL
      These results suggest that modifications to the sulfonamide structure can enhance antimicrobial potency .

Anti-inflammatory Activity

In vivo studies have demonstrated that certain derivatives can significantly reduce inflammation:

  • Carrageenan-Induced Edema Model :
    • Compound showed reduction rates of edema at 94.69%, 89.66%, and 87.83% at different time intervals (1, 2, and 3 hours post-administration) .

Case Studies

  • Cardiovascular Effects : A study utilizing an isolated rat heart model assessed the impact of benzenesulfonamide on perfusion pressure and coronary resistance. Results indicated that certain derivatives decreased perfusion pressure significantly compared to controls, suggesting potential cardiovascular benefits .
  • Docking Studies : Computational docking studies have been conducted to predict the interaction of benzenesulfonamide with calcium channels, indicating its potential role in modulating vascular resistance .

Research Findings Summary Table

Study Focus Findings Reference
Antimicrobial EfficacyMIC values for E. coli and S. aureus
Anti-inflammatory ActivityReduction in carrageenan-induced edema
Cardiovascular EffectsDecreased perfusion pressure in isolated rat heart model
Computational DockingInteraction predictions with calcium channels

Properties

CAS No.

248251-63-0

Molecular Formula

C14H14N2O6S

Molecular Weight

338.34 g/mol

IUPAC Name

2,5-dimethoxy-N-(4-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C14H14N2O6S/c1-21-12-7-8-13(22-2)14(9-12)23(19,20)15-10-3-5-11(6-4-10)16(17)18/h3-9,15H,1-2H3

InChI Key

BFPYTKVDQKSVAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.